Cas no 827-15-6 (1,2,3,4,5-pentafluoro-6-iodo-benzene)

Iodine pentafluorobenzene, English alias: pentafluoroiodobenzene; 1,2,3,4,5-pentafluoro-6-iodo-benzone< Br>
1,2,3,4,5-pentafluoro-6-iodo-benzene structure
827-15-6 structure
1,2,3,4,5-pentafluoro-6-iodo-benzene
827-15-6
C6F5I
293.960691452026
MFCD00001032
83110
87575287

1,2,3,4,5-pentafluoro-6-iodo-benzene Properties

Names and Identifiers

    • IODOPENTAFLUOROBENZENE
    • Pentafluoroiodobenzene
    • Pentafluoroiodobenzene (stabilized with Copper chip)
    • 1,2,3,4,5-pentafluoro-6-iodobenzene
    • Iodopentafluorobenzene (stabilized with Copper chip)
    • Benzene, pentafluoroiodo-
    • Iodoperfluorobenzene
    • 2,3,4,5,6-Pentafluoroiodobenzene
    • 1,2,3,4,5-Pentafluoro-6-iodo-benzene
    • Pentafluorophenyl iodide
    • OPYHNLNYCRZOGY-UHFFFAOYSA-N
    • Iodopentafluorobenzene, 99%, stabilised over copper
    • C6F5I
    • Perfluoroiodobenzene
    • NSC88306
    • IBF
    • PubChem19982
    • Iodopentafluorobenzene, 99%
    • ANW
    • 1,2,3,4,5-Pentafluoro-6-iodobenzene (ACI)
    • Benzene, pentafluoroiodo- (6CI, 7CI, 8CI, 9CI)
    • NSC 88306
    • A840421
    • MFCD00001032
    • AKOS003788910
    • SCHEMBL664825
    • EINECS 212-565-2
    • DTXSID10231969
    • 827-15-6
    • FS-4336
    • NSC-88306
    • NS00041994
    • SY029293
    • EN300-115880
    • benzene, 1,2,3,4,5-pentafluoro-6-iodo-
    • CS-W009984
    • UNII-6FL842U9F2
    • 6FL842U9F2
    • PB48094
    • FT-0627269
    • Q27461358
    • 2,3,4,5,6-Pentafluoroiodobenzene (stabilised with copper)
    • DTXCID90154460
    • +Expand
    • MFCD00001032
    • OPYHNLNYCRZOGY-UHFFFAOYSA-N
    • 1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9
    • FC1C(F)=C(F)C(I)=C(F)C=1F
    • 2051549

Computed Properties

  • 293.89600
  • 0
  • 5
  • 0
  • 293.896484
  • 12
  • 150
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.1
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.98670
  • 0.00000
  • n20/D 1.496(lit.)
  • Insoluble in water.
  • 162°C
  • -29°C
  • None
  • Colorless liquid
  • Not determined
  • Light Sensitive
  • 2.204 g/mL at 25 °C(lit.)

1,2,3,4,5-pentafluoro-6-iodo-benzene Security Information

1,2,3,4,5-pentafluoro-6-iodo-benzene Customs Data

  • 2903999090
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,2,3,4,5-pentafluoro-6-iodo-benzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Alichem
A013032545-250mg
Pentafluoroiodobenzene
827-15-6 97%
250mg
$489.60 2023-09-01
Apollo Scientific
PC4930-5g
Iodopentafluorobenzene
827-15-6 99%
5g
£14.00 2024-05-23
Chemenu
CM278577-100g
1,2,3,4,5-Pentafluoro-6-iodobenzene
827-15-6 95%
100g
$204
Crysdot LLC
CD12027781-100g
1,2,3,4,5-Pentafluoro-6-iodobenzene
827-15-6 95+%
100g
$198
Enamine
EN300-115880-0.05g
1,2,3,4,5-pentafluoro-6-iodobenzene
827-15-6 95%
0.05g
$19.0 2023-11-13
eNovation Chemicals LLC
D624816-5G
1,2,3,4,5-pentafluoro-6-iodo-benzene
827-15-6 95%
5G
$55 2022-06-08
Fluorochem
006664-5g
Iodopentafluorobenzene
827-15-6 99%
5g
£14.00 2022-02-28
Oakwood
006664-1g
Iodopentafluorobenzene
827-15-6 98%
1g
$17.00 2024-07-19
TRC
I717458-100mg
Iodopentafluorobenzene
827-15-6
100mg
$64.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12000-5g
Pentafluoroiodobenzene, 97%
827-15-6 97%
5g
¥396.00 2023-02-26

1,2,3,4,5-pentafluoro-6-iodo-benzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tetramethylammonium iodide Solvents: Acetonitrile
Reference
Reactions of pentafluorophenylxenon(II) hexafluoroarsenate [C6F5Xe]+ [AsF6]- with halide anions in acetonitrile
Frohn, H. J.; et al, Journal of Fluorine Chemistry, 1995, 70(2), 147-54

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Iodine cyanide Solvents: Diglyme
Reference
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Perfluorobutyl iodide ,  Sodium tert-butoxide Solvents: Dimethylformamide ;  3 min, rt
1.2 Reagents: Water ;  rt
Reference
t-BuONa-mediated direct C-H halogenation of electron-deficient (hetero)arenes
Liu, Xia; et al, Organic & Biomolecular Chemistry, 2018, 16(6), 886-890

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 2167248-94-2 Solvents: Benzene ;  16 h, rt
1.2 Reagents: Iodine ;  1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Utilising Sodium-Mediated Ferration for Regioselective Functionalisation of Fluoroarenes via C-H and C-F Bond Activations
Maddock, Lewis C. H. ; et al, Angewandte Chemie, 2018, 57(1), 187-191

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Iodine ,  Tripotassium phosphate Solvents: Acetonitrile ;  16 h, 100 °C; 100 °C → rt
1.2 Reagents: Fluorobenzene ,  Sodium persulfate Solvents: Chloroform-d ,  Water ;  rt
Reference
Transition-metal-free decarboxylative iodination: New routes for decarboxylative oxidative cross-couplings
Perry, Gregory J. P.; et al, Journal of the American Chemical Society, 2017, 139(33), 11527-11536

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iodine
Reference
Organolanthanoids. IV. Some reactions of bis(polyfluorophenyl)ytterbium compounds
Deacon, Glen B.; et al, Australian Journal of Chemistry, 1983, 36(1), 43-53

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  60 min, -30 °C; 30 min, -30 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  30 min, -30 °C; overnight, rt
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water
Reference
One-Pot Route to X-perfluoroarenes (X = Br, I) Based on FeIII-Assisted C-F Functionalization and Utilization of These Arenes as Building Blocks for Crystal Engineering Involving Halogen Bonding
Rozhkov, Anton V. ; et al, Crystal Growth & Design, 2020, 20(9), 5908-5921

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Iodine ,  18-Crown-6 Catalysts: Potassium fluoride Solvents: Acetonitrile
Reference
Reaction of trimethyl(pentafluorophenyl)silane with electrophiles in the presence of fluoride ions
Bardin, V. V.; et al, Zhurnal Obshchei Khimii, 1988, 58(4), 812-15

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Iodide Solvents: Acetonitrile
Reference
The pentafluorophenylxenon(II) cation: [C6F5Xe]+; the first stable system with a xenon-carbon bond
Frohn, Hermann J.; et al, Journal of the Chemical Society, 1989, (10), 625-7

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Iodine chloride Solvents: Acetonitrile
Reference
Pentavalent perfluoroorganobismuth compounds
Tyrra, W.; et al, Canadian Journal of Chemistry, 1989, 67(11), 1949-51

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium fluoride
Reference
Aromatic fluoro derivatives. LXXXVI. Direct addition of pentavalent iodine to fluoro-containing benzenes. Generation of pentafluorophenyltrifluoroiodonium cation
Bardin, V. V.; et al, Zhurnal Organicheskoi Khimii, 1980, 16(6), 1256-63

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dichloromethane ,  Xenon difluoride
2.1 Reagents: Iodide Solvents: Acetonitrile
Reference
The pentafluorophenylxenon(II) cation: [C6F5Xe]+; the first stable system with a xenon-carbon bond
Frohn, Hermann J.; et al, Journal of the Chemical Society, 1989, (10), 625-7

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Acetonitrile
2.1 Reagents: Iodine cyanide Solvents: Diglyme
Reference
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
2.1 Solvents: Acetonitrile
3.1 Reagents: Iodine cyanide Solvents: Diglyme
Reference
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  20 h, 35 °C
Reference
Visible-Light Photoredox Decarboxylation of Perfluoroarene Iodine(III) Trifluoroacetates for C-H Trifluoromethylation of (Hetero)arenes
Yang, Bin; et al, ACS Catalysis, 2018, 8(4), 2839-2843

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dichloromethane ;  2 h, 20 °C
Reference
Polyfluoroorganoboron-oxygen compounds. 4. Lithium pentafluorophenyltrimethoxyborate, Li[C6F5B(OMe)3], reactions with selected electrophiles and nucleophiles
Adonin, Nicolay Yu.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 2005, 631(13-14), 2638-2646

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Iodine Solvents: Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Building Square Planar Cobalt(II) Complexes via Sodium Mediated Cobaltation of Fluoroarenes
Logallo, Alessandra ; et al, Angewandte Chemie, 2022, 61(49),

1,2,3,4,5-pentafluoro-6-iodo-benzene Raw materials

1,2,3,4,5-pentafluoro-6-iodo-benzene Preparation Products

1,2,3,4,5-pentafluoro-6-iodo-benzene Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:827-15-6)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shandong Dexin Fine Chemical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:827-15-6)
ZHANG WEN JIE
15553333686
643971@QQ.COM
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:827-15-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:827-15-6)
TANG SI LEI
15026964105
2881489226@qq.com

1,2,3,4,5-pentafluoro-6-iodo-benzene Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:827-15-6)1,2,3,4,5-pentafluoro-6-iodo-benzene
A840421
99%/99%
100g/500g
222.0/1018.0